

Application Notes and Protocols for Testing TAN-1057C Antibacterial Activity

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Compound of Interest		
Compound Name:	TAN-1057C	
Cat. No.:	B1254390	Get Quote

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Introduction

TAN-1057C is a novel antibacterial agent with promising activity against a range of bacterial pathogens. These application notes provide detailed protocols for the comprehensive evaluation of the in vitro antibacterial properties of TAN-1057C. The following sections outline the necessary materials and methodologies for determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), time-kill kinetics, and antibiofilm activity. Adherence to these standardized protocols will ensure reproducible and comparable results, facilitating the assessment of TAN-1057C's therapeutic potential. The mechanism of action for the related compound, TAN-1057A, has been shown to be the inhibition of protein biosynthesis in both Escherichia coli and Staphylococcus aureus[1]. This provides a basis for understanding the potential mechanism of TAN-1057C.

Data Presentation

Quantitative data from the described experimental protocols should be summarized for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of **TAN-1057C**



Bacterial Strain	ATCC Number	MIC (μg/mL)	MBC (μg/mL)	MBC/MIC Ratio	Interpretati on
Staphylococc us aureus	25923				
Methicillin- resistantS. aureus (MRSA)	43300				
Escherichia coli	25922				
Pseudomona s aeruginosa	27853	_			
Enterococcus faecalis	29212	_			

Table 2: Time-Kill Kinetics of TAN-1057C against S. aureus ATCC 25923

Time (hours)	Log10 CFU/mL (Untreated Control)	Log10 CFU/mL (0.5 x MIC)	Log10 CFU/mL (1 x MIC)	Log10 CFU/mL (2 x MIC)	Log10 CFU/mL (4 x MIC)
0	_				
2	_				
4	_				
8	_				
12	_				
24	_				

Table 3: Anti-Biofilm Activity of **TAN-1057C**



Bacterial Strain	MBIC50 (μg/mL)	MBEC50 (μg/mL)
Staphylococcus aureus		
Pseudomonas aeruginosa	_	

MBIC50: Minimum Biofilm Inhibitory Concentration (50% inhibition) MBEC50: Minimum Biofilm Eradication Concentration (50% eradication)

Experimental Protocols Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3][4] This protocol is based on the broth microdilution method.[2] [5]

Materials:

- TAN-1057C stock solution (e.g., 1 mg/mL in a suitable solvent)
- Sterile 96-well microtiter plates[2]
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial strains (e.g., S. aureus, E. coli)
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer
- Incubator (35-37°C)

Procedure:

 Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] Dilute this



suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[2][7]

- Serial Dilution of TAN-1057C: Prepare a series of twofold dilutions of TAN-1057C in CAMHB
 within the wells of a 96-well microtiter plate. The concentration range should be selected to
 bracket the expected MIC.
- Inoculation: Add the standardized bacterial inoculum to each well containing the diluted TAN-1057C. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
- Incubation: Incubate the plate at 35-37°C for 18-24 hours.[2][6]
- MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of TAN-1057C at which there is no visible growth.[2][7]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[8] This test is performed as a follow-up to the MIC assay.[9]

Materials:

- Results from the MIC assay
- Sterile Mueller-Hinton Agar (MHA) plates
- Sterile micropipettes and tips

Procedure:

- Subculturing: From the MIC well and each well with higher concentrations of TAN-1057C (i.e., wells with no visible growth), take a 10-100 μL aliquot.[7]
- Plating: Spread the aliquot evenly onto a fresh MHA plate.
- Incubation: Incubate the MHA plates at 35-37°C for 24-48 hours, or until colonies are visible on the control plate.[7]



 MBC Determination: Count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of TAN-1057C that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[7][8][10]

Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a bacterium.[11][12]

Materials:

- TAN-1057C stock solution
- · Bacterial strain in logarithmic growth phase
- CAMHB
- Sterile culture tubes or flasks
- Shaking incubator (37°C)
- Sterile saline for dilutions
- MHA plates

Procedure:

- Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic growth phase (approximately 1-5 x 10⁶ CFU/mL) in CAMHB.
- Exposure: Add TAN-1057C at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate flasks containing the bacterial suspension. Include a growth control without the drug.
- Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[13] Perform serial tenfold dilutions in sterile saline and plate onto MHA plates to determine the viable cell count (CFU/mL).



Incubation and Analysis: Incubate the plates at 37°C for 24 hours and count the colonies.
 Plot the log10 CFU/mL versus time for each concentration of TAN-1057C. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12][13]

Anti-Biofilm Activity Assay

This protocol assesses the ability of **TAN-1057C** to inhibit biofilm formation and eradicate preformed biofilms.[14][15]

Materials:

- TAN-1057C stock solution
- Sterile 96-well flat-bottom microtiter plates
- Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
- Bacterial strains known for biofilm formation (e.g., S. aureus, P. aeruginosa)
- Crystal violet solution (0.1% w/v)
- Ethanol (95%) or acetic acid (33%)
- Plate reader

Procedure for Biofilm Inhibition:

- Inoculation and Treatment: Add a standardized bacterial suspension (approximately 10⁶
 CFU/mL) and various concentrations of TAN-1057C to the wells of a microtiter plate.[16][17]
- Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
- Washing and Staining: Gently wash the wells with PBS to remove planktonic cells. Stain the adherent biofilms with crystal violet for 15 minutes.[16]
- Destaining and Quantification: Wash away the excess stain and allow the plate to dry.
 Solubilize the bound crystal violet with ethanol or acetic acid and measure the absorbance at

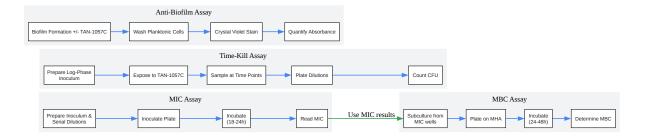


a specific wavelength (e.g., 570-595 nm) using a plate reader.[16]

Procedure for Biofilm Eradication:

- Biofilm Formation: Grow biofilms in the microtiter plate for 24 hours as described above, without the addition of TAN-1057C.
- Treatment: After the initial incubation, remove the planktonic cells and add fresh medium containing various concentrations of **TAN-1057C** to the wells with pre-formed biofilms.
- Incubation and Quantification: Incubate for another 24 hours, then wash, stain, and quantify the remaining biofilm biomass as described for the inhibition assay.

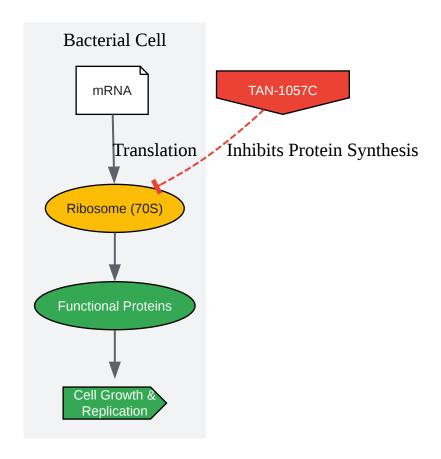
Visualizations



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Caption: Experimental workflow for antibacterial activity testing.





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Caption: Proposed mechanism of action for TAN-1057C.

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Methodological & Application





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